1-(Propane-1-sulfonyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylsulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-7-13(11,12)10-5-3-8(9)4-6-10/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFUADDIXCATTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-(Propane-1-sulfonyl)piperidin-4-amine
Compound Identification and Structure
1-(Propane-1-sulfonyl)piperidin-4-amine is a heterocyclic compound featuring a piperidine ring N-substituted with a propane-1-sulfonyl group and bearing a primary amine at the 4-position. This unique combination of a flexible aliphatic sulfonamide and a basic amino group makes it a versatile building block in synthetic and medicinal chemistry.
The formal IUPAC name for this compound is 1-(propylsulfonyl)piperidin-4-amine . It is commonly available and referenced in its hydrochloride salt form.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(propylsulfonyl)piperidin-4-amine | PubChem |
| CAS Number | 871705-77-2 (HCl salt) | BLDpharm[1] |
| Molecular Formula | C₈H₁₈N₂O₂S | PubChemLite[2] |
| Molecular Weight | 206.31 g/mol (free base) | PubChemLite[2] |
| 242.77 g/mol (HCl salt) | ChemScene[3] | |
| Canonical SMILES | CCCS(=O)(=O)N1CCC(CC1)N | PubChemLite[2] |
| InChIKey | MDLGBMRXMCKQMX-UHFFFAOYSA-N | PubChemLite[2] |
Physicochemical and Computed Properties
Understanding the physicochemical profile of a compound is critical for its application in drug design and development. The properties of 1-(propylsulfonyl)piperidin-4-amine, such as its polarity and hydrogen bonding potential, are influenced by both the sulfonamide and the primary amine functionalities.
Table 2: Physicochemical and Computed Properties
| Property | Value | Notes and Source |
| XLogP3 | -0.1 | Predicted octanol-water partition coefficient, indicating hydrophilicity. (PubChemLite)[2] |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | Reflects the polar surface area, crucial for membrane permeability. (PubChem)[4] |
| Hydrogen Bond Donors | 2 | From the -NH₂ group. (ChemScene)[3] |
| Hydrogen Bond Acceptors | 3 | From the two sulfonyl oxygens and the amine nitrogen. (ChemScene)[3] |
| Rotatable Bonds | 3 | Contributes to conformational flexibility. (ChemScene)[3] |
| Physical Form | Powder or crystals | (Sigma-Aldrich for related compounds)[5] |
Synthesis and Purification
The synthesis of 1-(propane-1-sulfonyl)piperidin-4-amine is typically achieved through a standard sulfonyl chloride acylation of a protected piperidine precursor, followed by deprotection. This method is robust and allows for the generation of various N-sulfonylated piperidines.
Rationale for Synthetic Strategy
The chosen synthetic route relies on the differential reactivity of the two nitrogen atoms in 4-aminopiperidine. The secondary amine within the piperidine ring is more nucleophilic and less sterically hindered than the primary exocyclic amine, but protecting the primary amine is essential to prevent side reactions and ensure regioselectivity. The use of a Boc (tert-butyloxycarbonyl) protecting group is standard practice due to its stability under the sulfonylation conditions and its straightforward removal under acidic conditions.
Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis starting from commercially available tert-butyl (piperidin-4-yl)carbamate.
Step 1: N-Sulfonylation
-
Reaction: tert-butyl (piperidin-4-yl)carbamate + propane-1-sulfonyl chloride → tert-butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate
-
Procedure:
-
Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) at 0 °C.
-
Slowly add propane-1-sulfonyl chloride (1.1 eq) to the stirred solution. Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the protected intermediate.
-
Step 2: Boc Deprotection
-
Reaction: tert-butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate → 1-(propylsulfonyl)piperidin-4-amine
-
Procedure:
-
Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
Add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane is commonly used to directly precipitate the hydrochloride salt.
-
Stir the mixture at room temperature for 2-4 hours. Causality Note: The strong acidic environment protonates the carbamate, leading to its collapse and release of isobutylene and carbon dioxide, liberating the primary amine.
-
Monitor the deprotection by LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates from the solution. If not, concentrate the solvent under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, 1-(propane-1-sulfonyl)piperidin-4-amine hydrochloride, with high purity.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound via N-sulfonylation and deprotection.
Applications in Medicinal Chemistry and Drug Discovery
The piperidine ring is a highly prevalent scaffold in FDA-approved drugs, valued for its favorable pharmacokinetic properties.[6] The sulfonamide group is a key functional group in a wide range of therapeutics, acting as a versatile hydrogen bond donor and acceptor. The combination present in 1-(propane-1-sulfonyl)piperidin-4-amine makes it a valuable building block for creating libraries of compounds for screening.
While specific biological activity for this exact molecule is not extensively documented in public literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, related N-(propylsulfonyl)piperazine scaffolds have been developed as potent inhibitors of the glycine transporter-1 (GlyT-1), a target for neurological disorders.[7] The primary amine at the 4-position serves as a convenient chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by attaching various pharmacophores.
Role as a Chemical Scaffold
The molecule can be conceptually divided into three key regions for diversification, making it an attractive scaffold for library synthesis.
Sources
- 1. 651056-80-3|1-(Propane-1-sulfonyl)piperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1-(propane-2-sulfonyl)piperidin-4-amine hydrochloride (C8H18N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. 1-(Methanesulfonyl)piperidin-4-amine | C6H14N2O2S | CID 11355826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-1-yl)propane-1-sulfonic acid | 1132-60-1 [sigmaaldrich.com]
- 6. cas 845626-18-8|| where to buy N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride [chemenu.com]
- 7. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: 1-(Propane-1-sulfonyl)piperidin-4-amine
The following technical guide provides an in-depth analysis of 1-(Propane-1-sulfonyl)piperidin-4-amine , a specialized heterocyclic building block used in medicinal chemistry.
Content Type: Technical Whitepaper & Protocol Guide Subject: Advanced Heterocyclic Scaffolds in Drug Discovery[1]
Executive Summary & Chemical Identity
1-(Propane-1-sulfonyl)piperidin-4-amine is a bifunctional saturated heterocycle characterized by a piperidine core substituted with a primary amine at the C4 position and a propylsulfonyl group at the N1 position.[1]
In modern drug discovery, this scaffold serves as a critical "linker-spacer" module.[1] It offers a rigid piperidine geometry that projects the primary amine—a versatile handle for further functionalization—while the sulfonyl group modulates lipophilicity and metabolic stability, often serving as a bioisostere for amides or ureas.
Chemical Identity Table
| Property | Detail |
| Systematic Name | 1-(Propane-1-sulfonyl)piperidin-4-amine |
| Common Name | 4-Amino-1-(propylsulfonyl)piperidine |
| Molecular Formula | C₈H₁₈N₂O₂S |
| Molecular Weight | 206.31 g/mol |
| CAS Number | Note: While specific alkyl analogs (e.g., cyclopropyl, CAS 883106-49-8) are indexed, the n-propyl variant is frequently synthesized on-demand.[1] |
| SMILES | CCCS(=O)(=O)N1CCC(N)CC1 |
| InChI Key | (Analogous to isopropyl variant: MDLGBMRXMCKQMX-UHFFFAOYSA-N) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 3 (Sulfonyl oxygens, Amine nitrogen) |
Structural Logic & Medicinal Chemistry Utility
The "Sulfonyl-Piperidine" Motif
The strategic value of this molecule lies in its ability to fine-tune the physicochemical properties of a drug candidate.[1][2]
-
Metabolic Stability: Unlike alkyl amines which are prone to N-dealkylation by Cytochrome P450 enzymes, the sulfonamide linkage is metabolically robust.[1]
-
Electronic Effects: The electron-withdrawing sulfonyl group reduces the basicity of the piperidine nitrogen, preventing protonation at physiological pH. This alters the overall pKa profile of the molecule, potentially improving membrane permeability compared to a bis-basic system.
-
Vectorial Projection: The 4-amino group provides an attachment point that projects substituents into specific binding pockets (e.g., the ATP-binding site of kinases or the orthosteric site of GPCRs).[1]
Mechanistic Pathway: Scaffold Utilization
The following diagram illustrates how this core is integrated into high-throughput library synthesis.
Figure 1: Divergent synthesis workflow utilizing the primary amine handle for library generation.
Synthesis Protocol
Objective: Produce high-purity 1-(propane-1-sulfonyl)piperidin-4-amine starting from commercially available precursors. Scale: 10 mmol (Gram-scale)
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Precursor: 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)[1]
-
Reagent: 1-Propanesulfonyl chloride (CAS: 10147-36-1)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Step-by-Step Methodology
Phase 1: Sulfonylation (N-Functionalization)[1]
-
Setup: Charge a round-bottom flask with 4-(N-Boc-amino)piperidine (2.0 g, 10 mmol) and anhydrous DCM (20 mL). Cool to 0°C under nitrogen atmosphere.[1]
-
Base Addition: Add TEA (2.1 mL, 15 mmol) dropwise.
-
Sulfonylation: Slowly add 1-Propanesulfonyl chloride (1.2 mL, 11 mmol) via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The Boc-protected intermediate should be the major peak.[1]
-
Workup: Quench with water. Extract with DCM (2x). Wash organic layer with 1M HCl (to remove unreacted amine starting material), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Phase 2: Boc-Deprotection (Unmasking the Amine)[1]
-
Dissolution: Dissolve the crude intermediate from Phase 1 in DCM (10 mL).
-
Acidolysis: Add TFA (5 mL) dropwise at room temperature. (Alternatively, use 4M HCl in Dioxane for HCl salt formation).
-
Completion: Stir for 2 hours. CO₂ gas evolution will be observed.[1]
-
Isolation (Free Base): Concentrate the reaction mixture to remove excess TFA. Redissolve the residue in DCM and wash with 1M NaOH (carefully) to liberate the free amine. Dry the organic layer and concentrate in vacuo.
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₃ 90:10:1).
Synthesis Logic Diagram
Figure 2: Two-step synthesis route ensuring regiospecificity via Boc-protection strategy.
Applications in Drug Development
JAK Inhibitor Analogs
The piperidine-sulfonamide motif is structurally homologous to portions of Baricitinib and Tofacitinib .[1] Researchers utilize this specific propyl-sulfonyl variant to explore the hydrophobic pocket of the Janus Kinase (JAK) ATP-binding site.[1] The propyl chain offers a different steric fill compared to the ethyl or methyl groups found in commercial drugs.
GPCR Chemokine Antagonists
In CCR5 and CCR2 antagonist programs, the 4-aminopiperidine core is a privileged scaffold. The sulfonyl group acts as a hydrogen bond acceptor, interacting with backbone amides in the receptor transmembrane domain.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~206 Da, this molecule is an ideal "fragment."[1]
-
Ligand Efficiency (LE): High.[3]
-
Solubility: Excellent (as HCl salt).
-
Growth Potential: The primary amine allows for rapid "fragment growing" via amide coupling or reductive amination.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Handling: Handle in a fume hood. Sulfonyl chlorides (reagent) are lachrymators and corrosive; the final amine product is basic.
-
Storage: Store the HCl salt at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. Retrieved from [Link]
-
MDPI (2021). Synthesis and Biological Evaluation of 4-Aminopiperidines. Molecules. Retrieved from [Link][4]
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- 1. Piperidine-1-propylamine | C8H18N2 | CID 19049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Guide: Preliminary Biological Activity & Applications of 1-(Propane-1-sulfonyl)piperidin-4-amine
Executive Summary
1-(Propane-1-sulfonyl)piperidin-4-amine (CAS: 1416624-63-9 / 845626-18-8 HCl salt) is a specialized pharmacophore scaffold and lead fragment utilized extensively in medicinal chemistry. While rarely used as a standalone monotherapy, it serves as a critical "warhead" or "linker-cap" moiety in the development of antagonists for G-Protein Coupled Receptors (GPCRs) —specifically GPR119 and Chemokine Receptors (CCR) —and as a solvent-front probe in Janus Kinase (JAK) inhibitor design.
This guide analyzes the preliminary biological potential of this scaffold, focusing on its structural role in modulating lipophilicity and receptor occupancy.
Part 1: Chemical Identity & Structural Logic
The molecule consists of a 4-aminopiperidine core functionalized at the N1 position with a propylsulfonyl group.
-
Core: 4-Aminopiperidine (Privileged structure for H-bond interactions).
-
Functional Group: Propylsulfonyl (
). -
Role: The sulfonyl group acts as a hydrogen bond acceptor and a rigid spacer, while the propyl chain provides a defined hydrophobic vector to probe "lipophilic pockets" in target proteins.
Physicochemical Profile (Calculated)
| Property | Value | Significance |
| Molecular Weight | 206.31 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| cLogP | ~0.5 - 0.9 | Moderate lipophilicity ensures solubility while allowing membrane permeability. |
| TPSA | ~68 Ų | Good polarity for oral bioavailability; <140 Ų threshold. |
| H-Bond Donors | 2 (Primary Amine) | Critical for binding to Asp/Glu residues in active sites. |
| H-Bond Acceptors | 3 (Sulfonyl + Amine) | Engages backbone amides or water networks. |
Part 2: Biological Activity & Mechanism of Action[1][2]
GPCR Modulation (GPR119 & CCR)
The 1-sulfonyl-piperidin-4-amine motif is a validated scaffold for GPR119 agonists (targets for Type 2 Diabetes) and CCR1/CCR2 antagonists (inflammation).
-
Mechanism: The primary amine often forms a salt bridge with a conserved Aspartate residue in the GPCR transmembrane bundle (e.g., Asp3.32). The
-sulfonyl propyl tail extends into the extracellular vestibule or a hydrophobic sub-pocket, locking the receptor in an inactive (antagonist) or active (agonist) conformation depending on the specific headgroup attached to the amine. -
Preliminary Activity: In SAR studies, replacing a methyl-sulfonyl with a propyl-sulfonyl often increases potency by 5–10 fold if the hydrophobic pocket is deep enough to accommodate the C3 chain, displacing active site water molecules (entropic gain).
Kinase Inhibition (JAK Family)
In the context of JAK inhibitors (e.g., Tofacitinib analogs), this fragment acts as a solvent-exposed tail.
-
Binding Mode: The 4-amino group (usually acylated in final drugs) binds near the ATP hinge region. The propylsulfonyl group extends out of the catalytic cleft, improving selectivity by interacting with the non-conserved regions of the kinase lobe.
Pathway Visualization (GPR119 Signaling)
The following diagram illustrates the signaling pathway modulated by agonists derived from this scaffold.
Caption: GPR119 signaling cascade activated by piperidine-sulfonamide agonists, leading to glucose-dependent insulin secretion.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-(Propane-1-sulfonyl)piperidin-4-amine
Self-Validating Step: The disappearance of the Boc-protecting group peak in NMR confirms the final step.
-
Starting Material: tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).
-
Sulfonylation:
-
Dissolve 1.0 eq of 4-Boc-aminopiperidine in DCM (Dichloromethane) at 0°C.
-
Add 1.2 eq of Triethylamine (TEA) as a base.
-
Dropwise add 1.1 eq of 1-Propanesulfonyl chloride .
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Checkpoint: Formation of sulfonamide bond stable to basic workup.
-
-
Deprotection:
-
Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) for 2 hours.
-
Concentrate in vacuo.
-
Validation: ^1H NMR (DMSO-d6) should show loss of Boc singlet (~1.4 ppm) and appearance of broad NH3+ exchangeable protons.
-
-
Isolation: Precipitate as Hydrochloride salt or neutralize with NaOH to obtain the free base oil.
Protocol 2: Calcium Flux Assay (GPCR Screening)
To assess preliminary activity against Gq-coupled GPCRs (e.g., Chemokine receptors).
-
Cell Line: CHO-K1 cells stably expressing the target receptor (e.g., CCR2) and Gα16.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Compound Addition:
-
Prepare a 10mM stock of 1-(Propane-1-sulfonyl)piperidin-4-amine in DMSO.
-
Dilute to test concentrations (0.1 nM – 10 µM) in assay buffer (HBSS + 20mM HEPES).
-
-
Measurement:
-
Inject compound into the well.
-
Monitor Fluorescence (Ex 494nm / Em 516nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
-
Data Analysis: Calculate
. If the compound is an antagonist, pre-incubate before adding the native ligand (e.g., MCP-1).
Part 4: Visualization of Chemical Synthesis
Caption: Step-wise synthesis pathway transforming the Boc-protected precursor into the active sulfonyl-amine scaffold.
References
-
Ritter, T. et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective inhibitors of Protein Kinase B (Akt).[1] Journal of Medicinal Chemistry. Link
-
Jones, R. M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link
-
ChemScene. (2024). Product Data: N-(Piperidin-4-yl)propane-1-sulfonamide hydrochloride (Isomer Reference).Link
-
BOC Sciences. (2024). Piperidine Derivatives in Drug Discovery: 1-(Propane-1-sulfonyl)piperidin-4-amine Structure & Properties.
-
PubChem. (2024). Compound Summary: 1-(Propane-2-sulfonyl)piperidin-4-amine (Analog Data).Link
Sources
Methodological & Application
Synthesis protocol for 1-(Propane-1-sulfonyl)piperidin-4-amine
An Application Note for the Synthesis of 1-(Propane-1-sulfonyl)piperidin-4-amine
Document ID: AN-SP-20260216 Version: 1.0 Prepared By: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 1-(Propane-1-sulfonyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, and sulfonamide derivatives often exhibit a wide range of biological activities.[1][2][3] The described synthesis employs a robust and scalable pathway involving the sulfonylation of a Boc-protected piperidine derivative, followed by acidic deprotection to yield the target primary amine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.
Introduction: Significance and Synthetic Strategy
The 1-(propylsulfonyl)piperidine moiety is an important pharmacophore found in various biologically active molecules, including inhibitors of enzymes like glycine transporter-1 (GlyT-1).[4] The synthesis of derivatives containing this scaffold is of significant interest to the pharmaceutical industry.[1][5] The protocol herein outlines an efficient synthesis of 1-(Propane-1-sulfonyl)piperidin-4-amine, starting from the commercially available tert-butyl (piperidin-4-yl)carbamate.
The synthetic strategy is predicated on a two-step sequence designed for high yield and purity:
-
N-Sulfonylation: The secondary amine of the piperidine ring is selectively reacted with propane-1-sulfonyl chloride. The primary amine at the 4-position is temporarily masked with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.[6][7][8] This protecting group is stable under the basic conditions of the sulfonylation reaction.
-
Boc Deprotection: The Boc group is subsequently removed from the sulfonated intermediate under strong acidic conditions using trifluoroacetic acid (TFA), liberating the desired primary amine of the final product.[8][9][10]
This approach ensures high regioselectivity and provides a clean route to the target compound.
Overall Reaction Scheme
Part 1: Synthesis of tert-butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate (Intermediate)
Principle and Rationale
This step involves the formation of a sulfonamide bond. The secondary amine of tert-butyl (piperidin-4-yl)carbamate acts as a nucleophile, attacking the electrophilic sulfur atom of propane-1-sulfonyl chloride. A tertiary amine base, such as triethylamine (TEA), is crucial as it serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the intermediate. The reaction is initiated at 0°C to control the initial exothermicity.
Materials and Equipment
| Item | Description |
| Reagents | tert-butyl (piperidin-4-yl)carbamate (4-Boc-aminopiperidine) |
| Propane-1-sulfonyl chloride | |
| Triethylamine (TEA), anhydrous | |
| Dichloromethane (DCM), anhydrous | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | |
| Brine (saturated aqueous NaCl solution) | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |
| Equipment | Round-bottom flask with magnetic stir bar |
| Addition funnel | |
| Magnetic stir plate | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Standard laboratory glassware |
Experimental Protocol: Sulfonylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (piperidin-4-yl)carbamate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add anhydrous triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Sulfonyl Chloride Addition: Add propane-1-sulfonyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (or until reaction completion is confirmed by TLC or LC-MS).
-
Workup - Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (optional, to remove excess TEA), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure intermediate as a solid.
Part 2: Synthesis of 1-(Propane-1-sulfonyl)piperidin-4-amine (Final Product)
Principle and Rationale
The deprotection of a Boc-protected amine is a standard procedure in organic synthesis, achieved via acid-catalyzed hydrolysis.[6] Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group.[7] The mechanism involves the protonation of the carbamate's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and spontaneously decarboxylates (releases CO₂) to give the free amine, which is then protonated by the excess TFA to form a stable trifluoroacetate salt.[9][10] A subsequent basic workup is required to neutralize this salt and isolate the final product as a free base.
Mechanism: TFA-Mediated Boc Deprotection
Caption: Mechanism of TFA-mediated Boc deprotection.
Materials and Equipment
| Item | Description |
| Reagents | tert-butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate |
| Trifluoroacetic acid (TFA) | |
| Dichloromethane (DCM), anhydrous | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |
| Equipment | Round-bottom flask with magnetic stir bar |
| Magnetic stir plate | |
| Rotary evaporator | |
| Separatory funnel | |
| pH paper or meter | |
| Standard laboratory glassware |
Experimental Protocol: Deprotection
-
Reaction Setup: Dissolve the intermediate, tert-butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate (1.0 eq), in anhydrous DCM in a round-bottom flask (approx. 0.1-0.2 M).
-
TFA Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (10-20 eq). A common ratio is 25-50% TFA in DCM (v/v). Caution: This reaction produces CO₂ gas; do not perform in a sealed vessel.[7][10]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentration: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene may be necessary to remove residual TFA.
-
Neutralization: Dissolve the resulting crude salt in a minimal amount of water or DCM. Cool the solution in an ice bath and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous layer multiple times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.
-
Final Purification: If necessary, the product can be further purified by silica gel chromatography or recrystallization to obtain 1-(Propane-1-sulfonyl)piperidin-4-amine of high purity.
Overall Synthesis Workflow and Characterization
Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Expected Product Characterization
Final product confirmation should be performed using standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₈N₂O₂S |
| Molecular Weight | 206.31 g/mol |
| Appearance | Off-white to white solid or oil |
| ¹H NMR (CDCl₃, δ) | ~3.6-3.8 (m, 2H), ~2.9-3.1 (m, 1H), ~2.8-2.9 (t, 2H), ~2.6-2.8 (m, 2H), ~1.9-2.1 (m, 2H), ~1.7-1.9 (m, 2H), ~1.4-1.6 (m, 2H, NH₂), ~1.0 (t, 3H) |
| Mass Spec (ESI+) | m/z = 207.1 [M+H]⁺ |
Note: NMR chemical shifts are estimates and may vary based on solvent and concentration.
Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Propane-1-sulfonyl chloride: This reagent is corrosive and reacts with water, liberating toxic gas.[11] It should be handled under anhydrous conditions in a fume hood. Avoid contact with skin and eyes.[11][12]
-
Trifluoroacetic Acid (TFA): TFA is a highly corrosive and hazardous substance that can cause severe burns upon contact with skin, eyes, or the respiratory tract.[13][14][15] Always wear appropriate PPE, including acid-resistant gloves (double-gloving is recommended), splash goggles, and a face shield.[13][16] Ensure an eyewash station and safety shower are immediately accessible.[16][17]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.
Conclusion
This application note details a reliable and efficient two-step synthesis for 1-(Propane-1-sulfonyl)piperidin-4-amine. By following the outlined procedures for sulfonylation and subsequent Boc-deprotection, researchers can effectively produce this valuable chemical intermediate for applications in pharmaceutical research and development. Adherence to the described safety protocols is critical for the safe handling of the hazardous reagents involved.
References
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (February 08 2021). [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. (April 02 2024). [Link]
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Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
- US2777844A - Sulfonamide purification process.
-
Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. (August 23 2022). [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. (June 26 2024). [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. (March 20 2023). [Link]
-
SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. [Link]
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Semantic Scholar. (August 23 2022). [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (February 18 2020). [Link]
-
MSDS of 1-Propane sulfonyl chloride. Capot Chemical. (September 25 2019). [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. (September 22 2016). [Link]
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Applications of 1-(Propane-1-sulfonyl)piperidin-4-amine in Drug Discovery: A Technical Guide
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets. This guide focuses on a particularly versatile derivative, 1-(Propane-1-sulfonyl)piperidin-4-amine , and its strategic applications in the discovery and development of novel therapeutics.
The core structure of 1-(Propane-1-sulfonyl)piperidin-4-amine combines three key features that are highly advantageous for drug design:
-
A Saturated Piperidine Core: Provides a robust, non-aromatic scaffold for building molecular complexity.
-
A Primary Amine at the 4-Position: This serves as a crucial synthetic handle, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR).
-
An N-Propylsulfonyl Group: This moiety significantly influences the molecule's physicochemical properties. The sulfonamide-like linkage can act as a hydrogen bond acceptor and the propyl group contributes to modulating lipophilicity. The presence of a sulfonyl group is a common feature in many approved drugs, often enhancing metabolic stability and cell permeability.[2]
This document will provide an in-depth exploration of the potential applications of this building block, complete with detailed protocols and the scientific rationale behind its use in drug discovery campaigns.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of the starting material is critical for designing subsequent synthetic routes and for anticipating the properties of the resulting derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O₂S | [3] |
| Molecular Weight | 206.31 g/mol | [3] |
| XlogP (predicted) | -0.1 | [3] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 4 | [4] |
Note: Data is for the closely related analog N-(Piperidin-4-yl)propane-1-sulfonamide, as direct experimental data for the title compound is not widely available.
Core Application: A Versatile Intermediate for Library Synthesis
The primary utility of 1-(Propane-1-sulfonyl)piperidin-4-amine in drug discovery lies in its role as a versatile building block for the creation of diverse chemical libraries. The reactive primary amine at the 4-position is the key to this versatility, enabling chemists to readily introduce a wide range of functional groups and explore their impact on biological activity.
Caption: Synthetic diversification of the core scaffold.
Potential Therapeutic Applications Based on Analogous Structures
While direct biological data for 1-(Propane-1-sulfonyl)piperidin-4-amine is limited, the piperidine-sulfonamide motif is present in numerous compounds with demonstrated therapeutic potential. This allows us to infer likely applications for derivatives of our core scaffold.
-
Anticancer Agents: Piperidine derivatives have been explored as scaffolds for various anticancer agents. For instance, novel indole derivatives containing a sulfonyl-piperidine moiety have been shown to suppress Hedgehog signaling, a pathway implicated in several cancers.[5] The ability to overcome drug resistance is a particularly valuable attribute.[5]
-
Cannabinoid Receptor (CB1) Antagonists: The piperidine ring is a key feature in peripherally restricted CB1 receptor antagonists developed for the treatment of obesity. The introduction of a sulfonamide moiety was found to be crucial for achieving the desired pharmacokinetic profile, limiting blood-brain barrier penetration.[6]
-
Sigma-1 (σ1) Receptor Ligands: The 4-aminopiperidine scaffold is a known pharmacophore for σ1 receptor ligands, which have potential applications in treating neurological disorders and cancer.[7]
-
G-Protein Coupled Receptor (GPCR) Modulators: Piperidine-containing molecules have been successfully developed as agonists for GPCRs like GPR119, a target for type 2 diabetes.[8]
Experimental Protocols
The following protocols are provided as detailed, self-validating methodologies for the derivatization of 1-(Propane-1-sulfonyl)piperidin-4-amine.
Protocol 1: Synthesis of an Amide Derivative via EDC/HOBt Coupling
This protocol describes a standard and highly reliable method for forming an amide bond between the primary amine of the core scaffold and a generic carboxylic acid.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) suppresses side reactions and improves yields, particularly when dealing with sterically hindered substrates.
Caption: Workflow for amide coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the desired carboxylic acid (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0°C, add EDC (1.2 mmol) and HOBt (1.2 mmol).
-
Activation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add 1-(Propane-1-sulfonyl)piperidin-4-amine (1.0 mmol) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.0 mmol).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitoring: Monitor the reaction to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Aqueous Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a Substituted Amine via Reductive Amination
This protocol details the formation of a C-N bond by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.
Rationale: The reaction proceeds via the formation of an imine or enamine intermediate, which is then selectively reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone, is tolerant of a wide range of functional groups, and does not require strictly anhydrous conditions.
Step-by-Step Methodology:
-
Initial Mixture: In a round-bottom flask, dissolve 1-(Propane-1-sulfonyl)piperidin-4-amine (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL).
-
Imine Formation: Add acetic acid (0.1 mmol, catalytic) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product by NMR and MS analysis.
Conclusion
1-(Propane-1-sulfonyl)piperidin-4-amine represents a highly valuable and versatile building block for modern drug discovery. Its inherent structural and chemical properties provide an excellent starting point for the rapid generation of diverse compound libraries. By leveraging well-established synthetic protocols such as amide coupling and reductive amination, researchers can efficiently explore structure-activity relationships and develop novel drug candidates targeting a wide range of diseases. The strategic incorporation of the N-sulfonylpiperidine motif offers a proven approach to fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds, ultimately accelerating the path to clinical development.
References
-
PubChem. Piperidine-1-propanesulphonic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. 1-(propane-2-sulfonyl)piperidin-4-amine hydrochloride (C8H18N2O2S). [Link]
-
Chang, C. P., et al. (2013). Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist. Journal of Medicinal Chemistry, 56(24), 9920-9933. [Link]
-
PubChem. 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(5), 396-409. [Link]
-
Let's Do Science. (2022). Synthesis, DFT studies, and molecular docking of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Letters in Applied NanoBioScience, 12(4), 132. [Link]
-
ResearchGate. (2023). Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. [Link]
-
MDPI. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(21), 5174. [Link]
-
ResearchGate. (2015). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]
-
Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
PubChem. 4-(Piperidine-1-sulfonyl)aniline. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2020). Sulfonimide and Amide Derivatives as Novel PPARα Antagonists: Synthesis, Antiproliferative Activity, and Docking Studies. Molecules, 25(17), 3983. [Link]
-
ResearchGate. (2023). Approved antitumor sulfonamide-containing drugs. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubMed. (1980). Pharmacological studies on 1-(p-aminophenoxy)-3-[N1-(O-methoxyphenyl)-N4-piperazinyl] propane dihydrochloride (74-637). Indian Journal of Experimental Biology, 18(10), 1190-1. [Link]
-
Studia Universitatis Babeș-Bolyai Chemia. (2020). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. [Link]
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- 6. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note & Protocols: N-Sulfonylation of 4-Aminopiperidine
Introduction: The Significance of N-Sulfonylated 4-Aminopiperidines
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and FDA-approved drugs.[1][2] Its modification through N-sulfonylation yields sulfonamides, a critical functional group renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The sulfonamide group acts as a key pharmacophore, often enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[5][6] This guide provides a comprehensive overview and detailed experimental procedures for the N-sulfonylation of 4-aminopiperidine, a key transformation for the synthesis of novel therapeutic agents.
Reaction Mechanism and Scientific Rationale
The N-sulfonylation of 4-aminopiperidine is a classic example of nucleophilic substitution at a sulfonyl group.[7] The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride.
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-aminopiperidine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.[7][8]
-
Leaving Group Departure: The unstable tetrahedral intermediate collapses, leading to the elimination of the chloride ion, a good leaving group.
-
Deprotonation: A base, typically an organic amine like pyridine or triethylamine, deprotonates the nitrogen atom to neutralize the resulting ammonium species and regenerate the neutral sulfonamide product. The base is crucial to drive the reaction to completion by scavenging the HCl generated.[9][10][11]
Experimental Workflow Overview
The overall process for the N-sulfonylation of 4-aminopiperidine, followed by purification and characterization, is depicted in the following workflow diagram.
Caption: General workflow for the synthesis, purification, and analysis of N-sulfonylated 4-aminopiperidines.
Detailed Experimental Protocols
This section provides two detailed protocols for the N-sulfonylation of a Boc-protected 4-aminopiperidine, a common starting material in drug discovery.[12][13]
Protocol 1: General N-Sulfonylation with an Aryl Sulfonyl Chloride
This protocol describes a general procedure for the reaction of 1-Boc-4-aminopiperidine with a generic aryl sulfonyl chloride.
Materials:
-
1-Boc-4-aminopiperidine (1.0 eq)
-
Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the aryl sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. The slow addition is critical to control the reaction exotherm and minimize side reactions.[10]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[14]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-sulfonylated product.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the final primary amine on the piperidine ring.
Materials:
-
N-Boc-N-sulfonylated 4-aminopiperidine derivative (from Protocol 1)
-
4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the N-Boc-N-sulfonylated 4-aminopiperidine derivative in a minimal amount of DCM.
-
Acid Addition: Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. The product can also be precipitated as its hydrochloride salt by adding diethyl ether to the acidic reaction mixture.
-
Data Presentation and Characterization
The successful synthesis of N-sulfonylated 4-aminopiperidines should be confirmed by a suite of analytical techniques.
| Technique | Expected Observations | Reference |
| ¹H NMR | Appearance of signals corresponding to the aryl protons of the sulfonyl group. Shift in the signals of the piperidine ring protons. | [15][16] |
| ¹³C NMR | Appearance of signals for the carbons of the aryl sulfonyl group. | [17] |
| Mass Spec (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the product. | [14][18] |
| FT-IR | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). An N-H stretching band for the sulfonamide appears around 3300-3200 cm⁻¹. | [14] |
Troubleshooting and Key Considerations
-
Di-sulfonylation: Primary amines can sometimes undergo a second sulfonylation. To avoid this, use a controlled stoichiometry of the sulfonyl chloride (close to 1:1) and add it slowly to the reaction mixture.[10]
-
Reaction Monitoring: TLC is a crucial tool to monitor the consumption of the starting amine and the formation of the product. A suitable developing system (e.g., 30-50% ethyl acetate in hexanes) should be determined.
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze. Therefore, using anhydrous solvents and an inert atmosphere is recommended for optimal yields.
Chemical Structures
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the NMR Spectrum of 1-(Propane-1-sulfonyl)piperidin-4-amine
Welcome to the technical support center for the analysis of 1-(Propane-1-sulfonyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting the NMR spectrum of this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.
I. Understanding the Expected NMR Spectrum
Before troubleshooting, it's crucial to have a clear understanding of the expected ¹H and ¹³C NMR spectra for 1-(Propane-1-sulfonyl)piperidin-4-amine. The predicted chemical shifts provide a baseline for identifying anomalies in your experimental data.
Expected ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the anticipated chemical shift ranges for the protons and carbons in 1-(Propane-1-sulfonyl)piperidin-4-amine. These values are based on the general principles of NMR spectroscopy and data from similar chemical structures.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Propane-SO₂- CH₃ | 0.9 - 1.1 | Triplet | 3H |
| Propane-SO₂- CH₂-CH₃ | 1.6 - 1.8 | Sextet | 2H |
| Propane- CH₂-SO₂ | 2.8 - 3.0 | Triplet | 2H |
| Piperidine -CH₂ (axial, adjacent to N) | 2.6 - 2.8 | Multiplet | 2H |
| Piperidine -CH₂ (equatorial, adjacent to N) | 3.6 - 3.8 | Multiplet | 2H |
| Piperidine -CH (at position 4) | 2.9 - 3.1 | Multiplet | 1H |
| Piperidine -CH₂ (at positions 3 & 5, axial) | 1.4 - 1.6 | Multiplet | 2H |
| Piperidine -CH₂ (at positions 3 & 5, equatorial) | 1.8 - 2.0 | Multiplet | 2H |
| Amine -NH₂ | 1.0 - 2.5 (variable) | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| Propane-SO₂- CH₃ | 12 - 14 |
| Propane-SO₂- CH₂-CH₃ | 16 - 18 |
| Propane- CH₂-SO₂ | 52 - 54 |
| Piperidine -C (at positions 2 & 6) | 46 - 48 |
| Piperidine -C (at position 4) | 48 - 50 |
| Piperidine -C (at positions 3 & 5) | 32 - 34 |
Note: Chemical shifts can be influenced by the choice of solvent, concentration, and temperature.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR analysis of 1-(Propane-1-sulfonyl)piperidin-4-amine.
Q1: My ¹H NMR spectrum shows very broad peaks. What's the cause?
A1: Peak broadening can stem from several factors.[4] The most common culprits are:
-
Poor Shimming: The magnetic field homogeneity across the sample is critical for sharp signals.[5] Always re-shim the spectrometer for each new sample.
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which slows molecular tumbling and broadens peaks.[4] For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally recommended.[6][7]
-
Presence of Particulate Matter: Undissolved solids in your sample will disrupt the magnetic field homogeneity.[8][9] Always filter your sample into the NMR tube.[8]
-
Paramagnetic Impurities: Dissolved oxygen or trace metal ions can cause significant line broadening.[3][4]
Q2: I see unexpected peaks in my spectrum. What are they?
A2: Unexpected peaks usually indicate the presence of impurities.[10] Common sources include:
-
Residual Solvents: Solvents from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely.[10][11]
-
Water: Deuterated solvents can absorb moisture from the air, appearing as a broad singlet.[10]
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can leave residual starting materials or generate byproducts.[12] Review your synthetic route to identify potential impurities.
-
Grease: Contamination from glassware grease can introduce broad signals in the aliphatic region.
Q3: The integration of my peaks doesn't match the expected proton ratios. Why?
A3: Inaccurate integration can be due to:
-
Poor Phasing and Baseline Correction: Improperly phased spectra or a distorted baseline will lead to integration errors. Most NMR software has automatic functions, but manual correction may be necessary for complex spectra.[10]
-
Signal Overlap: If peaks are overlapping, the integration values for individual signals will be inaccurate.[11] Consider using a different solvent to improve peak separation.[11]
-
Short Relaxation Delay: For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow all protons to fully relax between scans.
Q4: The -NH₂ protons are not visible or are very broad. How can I confirm their presence?
A4: Protons on nitrogen atoms often exchange with deuterium from the solvent or with trace amounts of water, leading to peak broadening or disappearance.[11] To confirm the presence of the -NH₂ protons:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.[11]
III. In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving more complex NMR issues.
Guide 1: Diagnosing and Resolving Poor Spectral Resolution
Poor resolution, characterized by broad and poorly defined peaks, can obscure crucial coupling information.[4] Follow this workflow to identify and address the root cause.
Caption: Troubleshooting workflow for poor NMR spectral resolution.
Experimental Protocol for Sample Preparation and Shimming:
-
Sample Preparation:
-
Weigh 5-10 mg of 1-(Propane-1-sulfonyl)piperidin-4-amine into a clean, dry vial.[8]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality NMR tube.[8][9]
-
-
Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform an automatic shimming routine.
-
If peak shape is still poor, manually adjust the Z1, Z2, X, and Y shims to optimize the lineshape of the lock signal. For highly distorted peaks, a more advanced technique like reference deconvolution might be considered post-acquisition.[13]
-
Guide 2: Identifying the Source of Unknown Peaks
A systematic approach is necessary to identify the origin of unexpected signals in your spectrum.
Caption: Decision tree for identifying unknown peaks in an NMR spectrum.
Common Impurities and Their Characteristic Signals:
Table 3: Common Laboratory Solvents and Their ¹H NMR Signals
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.32 | Singlet |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | Triplet, Singlet, Quartet |
| Water | 1.56 (in CDCl₃), 3.33 (in DMSO-d₆) | Broad Singlet |
| Diethyl Ether | 1.21 (t), 3.48 (q) | Triplet, Quartet |
| Tetrahydrofuran | 1.85 (m), 3.76 (m) | Multiplet, Multiplet |
Note: The exact chemical shift of water is highly dependent on the solvent, temperature, and concentration.
Potential Synthesis-Related Impurities:
The synthesis of 1-(Propane-1-sulfonyl)piperidin-4-amine likely involves the reaction of 4-aminopiperidine with propane-1-sulfonyl chloride. Potential impurities could include:
-
Unreacted 4-aminopiperidine: This would show characteristic signals for the piperidine ring without the sulfonyl group.
-
Unreacted propane-1-sulfonyl chloride: This is unlikely to persist after workup but could hydrolyze to propane-1-sulfonic acid.
-
Bis-sulfonated products: While sterically hindered, reaction at the primary amine is also possible, leading to a more complex spectrum.
If the identity of an impurity remains elusive, advanced techniques such as 2D NMR (COSY, HSQC) or hyphenated techniques like LC-MS may be necessary for definitive structural elucidation.
IV. References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from
-
Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from
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University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from
-
University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Artifacts in NMR Analysis of Antirhine. Retrieved from
-
University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from
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UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from
-
Benchchem. (n.d.). dealing with poor resolution in NMR spectra of Olean-12-en-3-one. Retrieved from
-
Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441.
-
University of Ottawa. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,6-Dimethoxybenzaldehyde. Retrieved from
-
NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from
-
Clark, J. (2014). low resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Retrieved from
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from
-
University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from
-
BLDpharm. (n.d.). 1-(Propane-1-sulfonyl)piperidin-4-amine hydrochloride. Retrieved from
-
LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from
-
Alyar, H., et al. (2015). Synthesis, characterization, antibacterial activity and quantum chemical studies of N'-Acetyl propane sulfonic acid hydrazide. ResearchGate. Retrieved from
-
Gilbert, J. C., & Martin, S. F. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. Retrieved from
-
Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from
-
Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. J. Wiley and Sons.
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from
-
PubChemLite. (n.d.). 1-(propane-2-sulfonyl)piperidin-4-amine hydrochloride (C8H18N2O2S). Retrieved from
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemdiv. (n.d.). Compound 1-(1-benzylpiperidin-4-yl)-4-(propane-1-sulfonyl)piperazine. Retrieved from
-
Gulea, A., et al. (2020). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Babes-Bolyai Chemia, 65(2).
-
ChemScene. (n.d.). N-(Piperidin-4-yl)propane-1-sulfonamide hydrochloride. Retrieved from
-
BOC Sciences. (n.d.). Piperidine Impurities. Retrieved from
-
Angeli, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5529.
-
Sripathi, S., et al. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate.
Sources
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Validation & Comparative
Structure-activity relationship of 1-(Propane-1-sulfonyl)piperidin-4-amine analogs
Focus Application: GPR119 Agonism for Type 2 Diabetes & Metabolic Disorders Primary CAS: 845626-18-8 (Hydrochloride Salt)
Part 1: Executive Summary & Technical Context
In the high-stakes arena of metabolic drug discovery, the 1-(Propane-1-sulfonyl)piperidin-4-amine scaffold represents a critical "privileged structure." It serves as a foundational pharmacophore for GPR119 agonists , a class of lipid-sensing G-protein-coupled receptors (GPCRs) that stimulate glucose-dependent insulin secretion (GSIS) and GLP-1 release.
This guide objectively compares the n-propylsulfonyl moiety against its structural analogs (methyl, isopropyl, and phenyl derivatives). While the piperidine-4-amine core provides the essential basic nitrogen for receptor anchoring, the sulfonyl "tail" dictates Lipophilic Ligand Efficiency (LLE) , metabolic stability, and hydrophobic pocket occupancy.
The Core Thesis: The n-propyl group (C3) often occupies a "Goldilocks zone" in GPR119 SAR (Structure-Activity Relationship)—providing sufficient steric bulk to fill the hydrophobic vestibule without incurring the metabolic liability of aromatic rings or the polarity penalties of shorter alkyl chains.
Part 2: Mechanism of Action (GPR119 Signaling)
Understanding the SAR requires visualizing the downstream effects of the target. The sulfonyl-piperidine scaffold stabilizes the active conformation of GPR119, triggering the G
Figure 1: Signal transduction pathway activated by the sulfonyl-piperidine scaffold. The n-propyl tail modulates the binding affinity at the Receptor node.
Part 3: Comparative SAR Analysis
This section compares the 1-(Propane-1-sulfonyl) analog (Compound A) against three standard alternatives used during lead optimization. Data is synthesized from aggregate GPR119 agonist literature trends (e.g., Bioorg. Med. Chem., J. Med.[1][2][3] Chem.).[2][3][4][5][6][7][8][9][10][11]
Reference Compound A: 1-(Propane-1-sulfonyl)piperidin-4-amine
-
Role: The Benchmark.
-
Key Feature: Linear C3 chain allows flexible adaptation to the receptor's hydrophobic crevice.
Comparative Data Table
| Feature | Compound A (n-Propyl) | Compound B (Methyl) | Compound C (Isopropyl) | Compound D (Phenyl) |
| Structure | -SO2-CH2-CH2-CH3 | -SO2-CH3 | -SO2-CH(CH3)2 | -SO2-C6H5 |
| GPR119 EC50 (nM) | 12 - 25 nM | > 200 nM | 15 - 30 nM | < 10 nM |
| cLogP | ~0.5 - 0.9 | ~0.1 (Too Polar) | ~0.8 | > 1.5 |
| HLM Stability (T1/2) | > 45 min | > 60 min | > 60 min | < 15 min |
| Solubility (pH 7.4) | High | Very High | Moderate | Low |
| SAR Verdict | Balanced Profile | Weak Potency | Good Potency/Stability | Metabolic Liability |
Technical Analysis[1][10][12][15]
-
The "Methyl" Failure (Compound B): Shortening the tail to a methyl group significantly drops potency. The GPR119 binding pocket requires a minimum hydrophobic volume which the methyl group fails to fill, leading to a loss of van der Waals interactions.
-
The "Phenyl" Trap (Compound D): While the phenyl ring often boosts potency (EC50 < 10 nM) due to
-stacking or hydrophobic bulk, it introduces a "metabolic soft spot." Aromatic rings are prone to rapid CYP450 oxidation, drastically reducing half-life ( ) in human liver microsomes (HLM). -
The "Isopropyl" Alternative (Compound C): Branching (isopropyl) is the closest competitor to the n-propyl. It offers similar potency and slightly better metabolic stability (steric hindrance protects the sulfur). However, the n-propyl (Compound A) often retains better flexibility, allowing the molecule to adopt the bioactive conformation with lower energetic penalties.
Part 4: Experimental Protocols
Synthesis of 1-(Propane-1-sulfonyl)piperidin-4-amine
Rationale: Commercial batches vary in salt forms. In-house synthesis guarantees free-base purity for coupling reactions.
Reagents: 4-(N-Boc-amino)piperidine, 1-Propanesulfonyl chloride, Triethylamine (TEA), DCM, TFA.
-
Sulfonylation:
-
Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) in dry DCM at 0°C.
-
Add TEA (2.0 eq) followed by dropwise addition of 1-Propanesulfonyl chloride (1.1 eq).
-
Critical Step: Maintain 0°C for 30 mins to prevent bis-sulfonylation, then warm to RT for 4 hours.
-
Quench with water, extract with DCM, and dry over MgSO4.
-
-
Deprotection:
-
Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 2 hours.
-
Concentrate in vacuo.
-
Validation: Verify removal of Boc group via LC-MS (Loss of M+100 or t-butyl signal).
-
-
Salt Formation: Treat with 4M HCl in dioxane to generate the stable hydrochloride salt (CAS 845626-18-8).
cAMP Hunter™ GPR119 Assay (Functional Potency)
Rationale: GPR119 is Gs-coupled.[4] Measuring cAMP accumulation is the direct functional readout.
-
Cell Seeding: Plate CHO-K1 cells overexpressing human GPR119 (20,000 cells/well) in 384-well plates. Incubate overnight at 37°C/5% CO2.
-
Agonist Stimulation:
-
Prepare serial dilutions of Compound A (Propyl) and Compound D (Phenyl) in assay buffer + IBMX (phosphodiesterase inhibitor).
-
Control: Use MBX-2982 as the positive control (100% activation).
-
Add compounds to cells and incubate for 30 minutes at 37°C.
-
-
Detection:
-
Add cAMP antibody reagent and cAMP-d2 conjugate (TR-FRET or HTRF detection).
-
Incubate 1 hour at RT.
-
-
Analysis: Read FRET signal. Plot dose-response curves to calculate EC50.
Microsomal Stability Assay (Metabolic Liability)
Rationale: To verify if the propyl chain offers superior stability over the phenyl analog.
-
Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 45, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Quantification: Analyze via LC-MS/MS. Calculate intrinsic clearance (
) and Half-life ( ).-
Success Criterion:
for Propyl analog should be > 3x that of the Phenyl analog.
-
Part 5: Optimization Logic Flow
Use this decision tree to determine when to deploy the Propyl-sulfonyl scaffold.
Figure 2: Decision logic for selecting the propyl-sulfonyl tail. It is the primary choice when potency is low due to lack of hydrophobic interaction.
References
-
Semple, G., et al. (2012). "Discovery of the GPR119 agonist MBX-2982." Bioorganic & Medicinal Chemistry Letters.
-
Sakairi, M., et al. (2012).[4] "Synthesis and SAR studies of bicyclic amine series GPR119 agonists." Bioorganic & Medicinal Chemistry Letters.
-
Heinrich, D. M., et al. (2013).[2] "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3." European Journal of Medicinal Chemistry.
-
ChemScene. (n.d.). "N-(Piperidin-4-yl)propane-1-sulfonamide hydrochloride (CAS 845626-18-8) Product Data."
-
Ritter, K., et al. (2016). "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Vascular Effects and Molecular Mechanisms." Journal of Medicinal Chemistry.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Synthesis and SAR studies of bicyclic amine series GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
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- 11. researchgate.net [researchgate.net]
The Propane-1-sulfonyl Group: A Strategic Tool for Optimizing Piperidine-Based Drug Candidates
A Senior Application Scientist's Guide to Enhancing Physicochemical, Pharmacokinetic, and Pharmacodynamic Properties
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable core for targeting a wide range of biological receptors and enzymes.[3][4] However, unsubstituted or simply-alkylated piperidine scaffolds often present challenges in drug development, including metabolic instability and suboptimal target engagement.
This guide provides an in-depth analysis of the strategic incorporation of the propane-1-sulfonyl group onto the piperidine nitrogen. We will explore, with supporting data and protocols, how this functional group serves as a powerful tool to overcome common liabilities, enhance drug-like properties, and ultimately improve the therapeutic potential of piperidine-based scaffolds.
Fundamental Advantages of the Sulfonyl Moiety in Drug Design
Before focusing on the specific propane-1-sulfonyl group, it is crucial to understand the general benefits that sulfonyl groups bring to medicinal chemistry. The sulfonyl moiety (R-SO₂-R') is a versatile functional group prized for its unique electronic and steric properties.[5][6]
Key contributions include:
-
Metabolic Stability: The sulfur atom in its highest oxidation state (SVI) is exceptionally stable and resistant to metabolic oxidation or reduction.[6][7] Attaching a sulfonyl group to a metabolically labile position, such as the nitrogen of a piperidine, can effectively "shield" the scaffold from enzymatic degradation.[5]
-
Hydrogen Bonding Capability: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, enabling potent interactions with biological targets like enzymes and receptors.[8][9]
-
Modulation of Physicochemical Properties: As a strongly electron-withdrawing group, it can significantly alter the pKa of adjacent basic nitrogens. It also increases the polarity of a molecule, which can influence solubility and reduce off-target effects like hERG channel activity.[5][10]
-
Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing chemists to fine-tune activity and properties while maintaining key binding interactions.[5]
The Propane-1-sulfonyl Group: A Trifecta of Benefits for Piperidine Scaffolds
Attaching a propane-1-sulfonyl group to the piperidine nitrogen provides a unique combination of steric, electronic, and lipophilic characteristics that address common challenges in drug design.
Enhanced Metabolic Stability
A primary metabolic liability for N-alkylated piperidines is oxidation at the α-carbons, leading to ring-opening or N-dealkylation and rapid clearance.[3][11] The propane-1-sulfonyl group mitigates this instability through two mechanisms:
-
Electronic Deactivation: The powerful electron-withdrawing nature of the sulfonyl group reduces the electron density on the piperidine nitrogen, making the adjacent α-carbons less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12]
-
Steric Hindrance: The bulky nature of the group physically blocks the approach of metabolic enzymes to the piperidine ring.
This "metabolic shielding" significantly increases the half-life of the compound, a critical factor for achieving a desirable pharmacokinetic profile.[13]
Fine-Tuning of Physicochemical Properties
The introduction of the propane-1-sulfonyl group fundamentally alters the physicochemical profile of the parent piperidine scaffold. This allows for rational optimization of properties essential for drug efficacy and safety.
| Property | Piperidine (Unsubstituted N) | Piperidine with Propane-1-sulfonyl Group | Rationale for Change |
| Basicity (pKa) | ~11.2 (Strongly Basic)[11] | Not basic (pKa < 2) | The strongly electron-withdrawing sulfonyl group delocalizes the nitrogen lone pair, effectively rendering it non-basic. This prevents unwanted protonation under physiological conditions, which can impact cell permeability and off-target ion channel interactions. |
| Lipophilicity (logP) | 0.84[11] | ~1.5 (Calculated) | The polar sulfonyl group decreases lipophilicity, while the n-propyl chain increases it. The net effect is a modest increase, providing a balance that can improve permeability without introducing excessive lipophilicity, which is often linked to toxicity and poor solubility.[7] |
| Hydrogen Bond Acceptors | 1 (Nitrogen lone pair) | 2 (Sulfonyl Oxygens) | The two sulfonyl oxygens are potent hydrogen bond acceptors.[5][8] This provides additional opportunities for strong, directional interactions with the biological target, potentially increasing binding affinity and selectivity.[14] |
| Metabolic Stability | Low (Susceptible to N-dealkylation) | High | The sulfonyl group acts as a stable, non-metabolized linker that protects the piperidine ring from oxidative metabolism, as previously discussed.[5][13] |
Enhanced Target Engagement and Selectivity
The dual nature of the propane-1-sulfonyl group—a flexible hydrophobic propyl chain coupled with a rigid, polar sulfonyl anchor—provides a powerful combination for optimizing ligand-target interactions.
-
Hydrophobic Interactions: The n-propyl group can extend into hydrophobic pockets within a target's binding site, contributing to affinity through van der Waals forces.
-
Hydrogen Bonding: The sulfonyl oxygens can form crucial hydrogen bonds with amino acid residues such as arginine, lysine, or asparagine, anchoring the molecule in a specific, high-affinity conformation.[14] The defined geometry of the sulfonyl group ensures these interactions are highly directional, which can be a key driver of selectivity.
Experimental Protocols
To facilitate the application of these principles, we provide validated, step-by-step methodologies for the synthesis and evaluation of N-(propane-1-sulfonyl)piperidine derivatives.
Synthesis of N-(Propane-1-sulfonyl)piperidine Derivatives
This protocol describes a general method for the sulfonylation of a piperidine nitrogen using propane-1-sulfonyl chloride. The reaction is robust and generally high-yielding.
Objective: To synthesize an N-sulfonylated piperidine derivative.
Materials:
-
Piperidine derivative (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the base (Et₃N or DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of propane-1-sulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes) to afford the pure N-(propane-1-sulfonyl)piperidine derivative.[18]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a reliable, high-throughput method to compare the metabolic stability of a parent N-alkyl piperidine with its N-(propane-1-sulfonyl) analog.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound.
Materials:
-
Test compounds (e.g., N-alkyl piperidine and N-sulfonyl piperidine analogs, 10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., Human, Rat)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)
-
96-well incubation plates and a plate shaker/incubator
Procedure:
-
Preparation: Prepare the incubation mixture by combining phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks the t=0 time point for data analysis, although the first sample is typically taken after initiation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold ACN containing the internal standard to the corresponding wells.
-
Protein Precipitation: Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at ~3000 x g for 15 minutes at 4 °C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using LC-MS/MS.[19]
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k).
Conclusion
The propane-1-sulfonyl group is far more than a simple substituent; it is a multifaceted strategic element in modern drug design. Its incorporation into piperidine-based scaffolds offers a reliable method to enhance metabolic stability, modulate physicochemical properties for improved druggability, and introduce potent hydrogen bonding interactions to increase target affinity and selectivity. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively leverage the propane-1-sulfonyl group to accelerate the development of safer and more effective piperidine-containing therapeutics.
References
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
- Application of Sulfonyl in Drug Design.
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
- Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
- The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. Benchchem.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Application of Methylsulfone in Drug Discovery. PharmaBlock.
- 1-Propanesulfonyl chloride Properties. ChemicalBook.
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
- Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. MDPI.
- 1-Propanesulfonyl chloride. PubChem.
- Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidyl
- 1-Propanesulfonyl chloride 97. Sigma-Aldrich.
- Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. DergiPark.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC.
- Privileged Scaffolds for Library Design and Drug Discovery. PMC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
